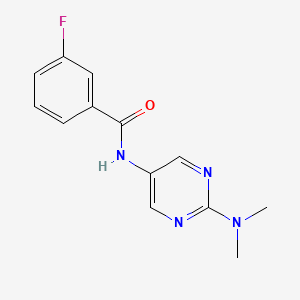

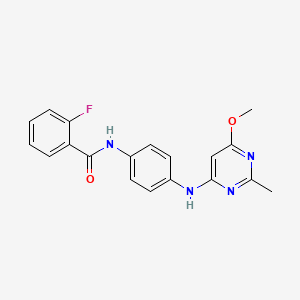

N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of two nitrogen atoms. Pyrimidine derivatives are widely used in pharmaceuticals and have a variety of biological activities .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrimidine derivatives are solid at room temperature and have moderate to high solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide has been explored for its potential antipsychotic effects. A study discovered a related compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, which demonstrated potent antipsychotic-like effects in various animal models. This compound showed great promise for the development of PET tracers, contributing to the understanding of mGluR1 functions in humans (Satoh et al., 2009).

Inhibition of TNF-α Production

Research involving N-pyridinyl(methyl)fluorobenzamides, which are structurally similar to N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide, found these compounds to be effective inhibitors of TNF-α production. This class of compounds, including pentafluorobenzamides, exhibited significant activity in reducing inflammation in animal models (Collin et al., 1999).

Applications in PET Imaging

Several studies have focused on the synthesis of novel radioligands for positron emission tomography (PET) imaging, using compounds structurally related to N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide. These ligands are designed for imaging the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, demonstrating their utility in neurological research (Fujinaga et al., 2012), (Yamasaki et al., 2011).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds structurally related to N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide. For example, the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, which shares a similar structure, aimed to reduce the toxicity of 5-Fluorouracil, a widely used chemotherapy drug. This research contributes to the development of prodrugs with higher efficiency and lower toxicity (Xiong Jing, 2010).

Photophysical Properties and pH-Sensing

A study on pyrimidine-phthalimide derivatives, related to N-(2-(dimethylamino)pyrimidin-5-yl)-3-fluorobenzamide, revealed their potential for pH-sensing applications. These compounds showed solid-state fluorescence emission and solvatochromism, indicating their utility in developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O/c1-18(2)13-15-7-11(8-16-13)17-12(19)9-4-3-5-10(14)6-9/h3-8H,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWAZVCZGQQLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)